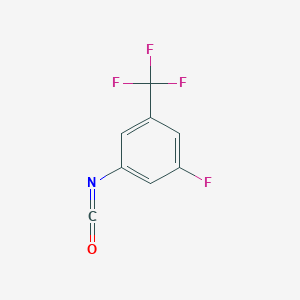

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Description

Properties

IUPAC Name |

1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSXKYXKAARAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N=C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392532 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-19-2 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, a key building block in modern medicinal chemistry and materials science. This document details its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and development.

Core Chemical Data

CAS Number: 302912-19-2

Synonyms: 1-Fluoro-3-isocyanato-5-(trifluoromethyl)benzene

This compound is a valuable reagent for introducing the 3-fluoro-5-(trifluoromethyl)phenyl moiety into molecules. The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₄NO | [3] |

| Molecular Weight | 205.11 g/mol | [3] |

| Boiling Point | 164 °C (lit.) | |

| Density | 1.423 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.446 (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds.[4] Its high reactivity makes it an excellent choice for creating derivatives for applications in pharmaceuticals and agrochemicals.

-

Pharmaceutical Development: The isocyanate group is highly reactive towards nucleophiles like amines and alcohols, readily forming urea and carbamate linkages, respectively. This reactivity is extensively utilized in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[5] The introduction of the trifluoromethyl group is a well-established strategy in drug design to improve metabolic stability and pharmacokinetic profiles.[2][5] For instance, related trifluoromethyl-containing phenyl isocyanates are key components in the synthesis of approved drugs like Sorafenib.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to create novel herbicides and pesticides with enhanced efficacy.[5]

-

Materials Science: Isocyanates are fundamental precursors for the production of polyurethanes. The fluorinated nature of this particular isocyanate can be exploited to develop high-performance polymers with enhanced thermal and chemical resistance.[5]

Chemical Synthesis and Reactivity

The isocyanate functional group is a powerful tool in synthetic chemistry due to its susceptibility to nucleophilic attack.

General Reactivity: Urea Formation

The most common reaction involving aryl isocyanates in drug discovery is the formation of substituted ureas via reaction with primary or secondary amines. This reaction is typically high-yielding and proceeds under mild conditions.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

-

Chemical Name: this compound[1]

-

Synonym: 1-Fluoro-3-isocyanato-5-(trifluoromethyl)benzene

-

CAS Number: 302912-19-2[2]

-

Molecular Formula: C₈H₃F₄NO[1]

-

Molecular Weight: 205.11 g/mol [1]

Physical Properties

The physical characteristics of this compound are critical for its handling, application in synthesis, and storage. The following table summarizes its key physical properties.

| Property | Value | Source |

| Physical State | Clear, colorless liquid | [2] |

| Boiling Point | 164 °C (lit.) | |

| Density | 1.423 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.446 (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published in the provided search results; the values are typically cited from literature ("lit."). However, standard methodologies for determining these properties for a liquid chemical are well-established.

General Workflow for Physical Property Determination:

The following diagram illustrates a generalized workflow for characterizing the physical properties of a liquid chemical like this compound.

Methodology Overview:

-

Boiling Point: The boiling point is typically determined through distillation. The temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.

-

Density: A pycnometer or a digital density meter is commonly used. The mass of a known volume of the substance is measured at a specific temperature (e.g., 25 °C) to calculate the density.

-

Refractive Index: An Abbe refractometer is the standard instrument for this measurement. It measures the extent to which light is bent when it passes through the liquid sample at a specific temperature (e.g., 20 °C) and wavelength (e.g., the D-line of sodium, 589 nm).

-

Flash Point: A closed-cup apparatus (like a Pensky-Martens tester) is used to determine the lowest temperature at which the liquid's vapors will ignite when an ignition source is introduced.

Signaling Pathways and Biological Activity

Information regarding specific signaling pathways involving this compound is not available in the provided search results. This compound is primarily described as an organic building block and a laboratory chemical used in the synthesis of other substances.[2] Isocyanates, in general, are known for their high reactivity, particularly with amines and alcohols, which makes them valuable reagents in the synthesis of ureas, carbamates, and other derivatives for various applications, including pharmaceuticals and materials science.[3] However, this reactivity does not directly imply a role in specific biological signaling cascades. Its toxicological properties, such as being a respiratory sensitizer, are related to its chemical reactivity rather than a targeted interaction with a signaling pathway.[2]

References

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, a key building block in modern medicinal chemistry.

Molecular Structure and Properties

This compound is an aromatic organic compound featuring a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and a highly reactive isocyanate functional group.

Chemical Structure:

Molecular Structure of this compound

The strategic placement of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the reactivity of the phenyl ring and the isocyanate moiety, making it a valuable reagent in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₄NO | [1] |

| Molecular Weight | 205.11 g/mol | [1] |

| CAS Number | 302912-19-2 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 164 °C (lit.) | [1] |

| Density | 1.423 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.446 (lit.) | [1] |

| SMILES String | Fc1cc(cc(c1)C(F)(F)F)N=C=O | [1] |

| InChI Key | WGSXKYXKAARAKD-UHFFFAOYSA-N | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.0 ppm), with splitting patterns dictated by fluorine-proton couplings.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the trifluoromethyl carbon, and the isocyanate carbon. The chemical shifts will be influenced by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, likely around -110 to -120 ppm and -60 to -65 ppm (relative to CFCl₃), respectively.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band around 2250-2275 cm⁻¹, which is indicative of the N=C=O stretch of the isocyanate group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized from its corresponding aniline precursor, 3-fluoro-5-(trifluoromethyl)aniline. A plausible synthetic route is outlined below.

Plausible Synthetic Workflow for this compound

This multi-step synthesis involves the protection of the amino group, nitration, deprotection, deamination, halogen exchange to introduce the fluorine, reduction of the nitro group to an amine, and finally, conversion of the aniline to the isocyanate.

Experimental Protocol: Conversion of 3-Fluoro-5-(trifluoromethyl)aniline to Isocyanate

The following is a general experimental protocol for the synthesis of aryl isocyanates from anilines using triphosgene, a safer alternative to phosgene gas.

Materials:

-

3-Fluoro-5-(trifluoromethyl)aniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 3-fluoro-5-(trifluoromethyl)aniline (1 equivalent) in anhydrous DCM.

-

Add the aniline solution dropwise to the stirred triphosgene solution at 0 °C.

-

After the addition is complete, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield the pure isocyanate.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Triphosgene is a toxic solid and a source of phosgene. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Applications in Drug Development

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this compound a valuable building block in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors.

Role in the Synthesis of Regorafenib

A prominent example of its application is in the synthesis of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers.

Synthesis of Regorafenib using the target isocyanate

In this synthesis, the isocyanate group of this compound reacts with the primary amine of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide to form a stable urea linkage, which is a common pharmacophore in kinase inhibitors.[2]

Targeted Signaling Pathways

Regorafenib, synthesized using this compound, is known to inhibit multiple protein kinases involved in oncogenesis and angiogenesis.

Signaling Pathways Targeted by Regorafenib

The trifluoromethylphenyl moiety of Regorafenib, derived from the isocyanate, plays a crucial role in the binding affinity and overall efficacy of the drug.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[1] |

| H315 | Causes skin irritation.[1] |

| H317 | May cause an allergic skin reaction.[1] |

| H319 | Causes serious eye irritation.[1] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |

| H335 | May cause respiratory irritation.[1] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.

-

Keep container tightly sealed.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features and reactivity enable the construction of potent kinase inhibitors like Regorafenib. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the production of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, a key intermediate in the development of pharmaceuticals and agrochemicals. The methodologies presented are based on established chemical principles and supported by literature precedents. This document provides detailed experimental protocols, quantitative data where available, and visual representations of the synthetic routes to aid in laboratory-scale synthesis.

Pathway 1: Phosgenation of 3-Fluoro-5-(trifluoromethyl)aniline

This classic and widely utilized industrial method involves the synthesis of the prerequisite aniline followed by its conversion to the isocyanate using a phosgene equivalent.

Step 1A: Nitration of 2-Bromo-5-fluoro-benzotrifluoride

The initial step involves the nitration of commercially available 2-bromo-5-fluoro-benzotrifluoride to introduce a nitro group, which will subsequently be reduced to the amine.

Experimental Protocol:

A solution of 2-bromo-5-fluoro-benzotrifluoride is dissolved in dichloromethane. To this solution, potassium nitrate is added under stirring. Subsequently, fuming sulfuric acid (20% SO₃) is added slowly to the mixture. The reaction is monitored for completion.

A detailed protocol for a similar nitration of o-bromobenzotrifluoride suggests the following conditions, which can be adapted: 260 g of concentrated sulfuric acid (98%) is charged into a reaction vessel. At room temperature, 120 g of fuming nitric acid is added to create the nitrating mixture. The reaction temperature is maintained at 50-60°C while 390 g of o-bromobenzotrifluoride is added slowly. The reaction is stirred until gas chromatography indicates complete consumption of the starting material. The layers are then separated, and the organic phase is washed with an alkaline solution until neutral to yield the product.[1]

Quantitative Data:

| Starting Material | Reagents | Product | Yield | Purity | Reference |

| o-Bromobenzotrifluoride | Conc. H₂SO₄, Fuming HNO₃ | 2-Bromo-5-nitrobenzotrifluoride | 92% | 95% (GC) | [1] |

Note: The yield and purity for the nitration of 2-bromo-5-fluoro-benzotrifluoride are expected to be similar.

Step 1B: Catalytic Hydrogenation to 3-Fluoro-5-(trifluoromethyl)aniline

The nitro group of 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene is reduced to an amine via catalytic hydrogenation.

Experimental Protocol:

The nitro compound, 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, is subjected to catalytic hydrogenation using palladium on charcoal (Pd/C) as the catalyst.[2] This reaction reduces the nitro group to an amine and simultaneously removes the bromine atom.

Quantitative Data:

Step 1C: Phosgenation of 3-Fluoro-5-(trifluoromethyl)aniline

The final step in this pathway is the conversion of the synthesized aniline to the target isocyanate using triphosgene, a safer alternative to phosgene gas.

Experimental Protocol:

To a stirred solution of triphosgene (0.33 to 0.4 equivalents relative to the aniline) in an inert solvent such as dichloromethane or toluene, a solution of 3-fluoro-5-(trifluoromethyl)aniline (1 equivalent) is added dropwise at a low temperature (e.g., 0°C). After the initial reaction, a tertiary amine base like triethylamine (2 to 3 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then typically filtered to remove triethylamine hydrochloride, and the solvent is removed under reduced pressure to yield the crude isocyanate, which can be purified by distillation.

Quantitative Data:

| Starting Material | Reagents | Product | Yield | Reference |

| m-Nitroaniline | Triphosgene, 1,2-dichloroethane | m-Nitrophenyl isocyanate | 83.7% |

Note: The yield for the phosgenation of 3-fluoro-5-(trifluoromethyl)aniline is expected to be in a similar range.

Pathway 2: Curtius Rearrangement of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

This alternative route utilizes the Curtius rearrangement, which transforms a carboxylic acid into an isocyanate with the loss of one carbon atom. This method avoids the use of phosgene or its equivalents.

Step 2A: Conversion of 3-Fluoro-5-(trifluoromethyl)benzoic Acid to Acyl Azide

The synthesis begins with the activation of the carboxylic acid, followed by reaction with an azide source to form an acyl azide intermediate. A common and effective method for this is the one-pot procedure using diphenylphosphoryl azide (DPPA).

Experimental Protocol:

To a solution of 3-fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) in an anhydrous solvent such as toluene, triethylamine (1.1 equivalents) is added. Diphenylphosphoryl azide (DPPA) (1.1 equivalents) is then added dropwise at room temperature. The mixture is stirred for a short period to facilitate the formation of the acyl azide.[3]

Alternatively, the benzoic acid can be converted to 3-fluoro-5-(trifluoromethyl)benzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide in a suitable solvent to yield the acyl azide.

Quantitative Data:

Quantitative data for the formation of 3-fluoro-5-(trifluoromethyl)benzoyl azide is not specified in available literature and would need to be determined experimentally. However, yields for the formation of acyl azides from benzoic acids using DPPA are generally high.

Step 2B: Thermal Rearrangement to this compound

The acyl azide is then heated, causing it to undergo rearrangement with the loss of nitrogen gas to form the isocyanate.

Experimental Protocol:

The reaction mixture containing the acyl azide is heated to between 80-100°C. The progress of the rearrangement is monitored by the evolution of nitrogen gas. The reaction is continued until the starting acyl azide is completely consumed, which can be monitored by IR spectroscopy (disappearance of the azide peak around 2140 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).[3] Upon completion, the isocyanate can be isolated by removal of the solvent under reduced pressure and purified by distillation.

Quantitative Data:

| Starting Material | Reagents | Product | Expected Yield | Reference |

| trans-3,4-Difluorocinnamic acid | DPPA, Et₃N, Toluene | (E)-1,2-Difluoro-4-(2-isocyanatovinyl)benzene | High | [3] |

Note: The yield for the Curtius rearrangement of 3-fluoro-5-(trifluoromethyl)benzoyl azide is anticipated to be high, consistent with similar reported procedures.

Summary and Comparison of Pathways

| Feature | Pathway 1: Phosgenation | Pathway 2: Curtius Rearrangement |

| Starting Materials | 2-Bromo-5-fluoro-benzotrifluoride | 3-Fluoro-5-(trifluoromethyl)benzoic acid |

| Key Intermediates | 3-Fluoro-5-(trifluoromethyl)aniline | 3-Fluoro-5-(trifluoromethyl)benzoyl azide |

| Reagents of Note | Triphosgene (or phosgene) | Diphenylphosphoryl azide (DPPA) |

| Advantages | Well-established industrial route, potentially higher throughput. | Avoids highly toxic phosgene/triphosgene, milder conditions for the final step. |

| Disadvantages | Multi-step synthesis of aniline precursor, use of toxic reagents. | Potential for explosive acyl azide intermediate (though often generated and used in situ), DPPA is a relatively expensive reagent. |

Both pathways offer viable routes to this compound. The choice of method will depend on factors such as scale, available starting materials, and safety considerations. The phosgenation route is more traditional for large-scale production, while the Curtius rearrangement offers a valuable alternative for laboratory-scale synthesis where avoiding highly toxic reagents is a priority.

References

Spectroscopic Profile of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and data from structurally analogous compounds. This guide is intended to support researchers in the identification, characterization, and application of this compound in chemical synthesis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar compounds, including 3-(trifluoromethyl)phenyl isocyanate and 2-fluoro-5-(trifluoromethyl)phenyl isocyanate.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.7 | m | - | Aromatic CH |

| ~7.3 - 7.5 | m | - | Aromatic CH |

| ~7.1 - 7.3 | m | - | Aromatic CH |

Note: The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Coupling | Assignment |

| ~158 - 162 | q | C-F |

| ~135 - 138 | q | C-NCO |

| ~130 - 133 | q | C-CF₃ |

| ~120 - 125 | q | CF₃ |

| ~115 - 120 | m | Aromatic CH |

| ~110 - 115 | m | Aromatic CH |

| ~125 - 130 | s | -N=C=O |

Note: The carbon signals will show coupling with the fluorine atoms of both the fluoro and trifluoromethyl groups, resulting in quartets (q) and other multiplets (m).

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

| ~ -105 to -115 | m | Ar-F |

Note: Chemical shifts are referenced to CFCl₃. The aromatic fluorine will likely show coupling to the aromatic protons.

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2250 - 2280 | Strong, Sharp | N=C=O stretch |

| 1580 - 1620 | Medium | Aromatic C=C stretch |

| 1300 - 1350 | Strong | C-F stretch (CF₃) |

| 1100 - 1200 | Strong | C-F stretch (CF₃) |

| 1150 - 1250 | Strong | C-F stretch (Ar-F) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 205 | [M]⁺ (Molecular Ion) |

| 177 | [M - CO]⁺ |

| 158 | [M - NCO]⁺ or [M - F - CO]⁺ |

| 136 | [C₇H₃F₃]⁺ |

| 69 | [CF₃]⁺ |

Note: The fragmentation pattern is predicted based on the stability of the resulting ions.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is used.

-

¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR: A proton-decoupled ¹³C experiment is performed. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹⁹F NMR: A standard ¹⁹F experiment is performed with proton decoupling. Chemical shifts are referenced to an external standard (e.g., CFCl₃).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) is typically used for the initial characterization of small organic molecules.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: A standard electron ionization energy of 70 eV is used.

-

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key structural features of the molecule relevant to its spectroscopic properties.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key structural features of this compound and their expected spectroscopic signals.

An In-depth Technical Guide on the Biological Activity of 3-fluoro-5-(trifluoromethyl)phenyl Isocyanate Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-fluoro-5-(trifluoromethyl)phenyl isocyanate represent a significant class of compounds in medicinal chemistry, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their role as kinase inhibitors. This document includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their cytotoxic and enzyme-inhibitory activities, and visualizations of the key signaling pathways they modulate.

Introduction

The 3-fluoro-5-(trifluoromethyl)phenyl moiety is a key pharmacophore in the design of various therapeutic agents. The presence of both fluorine and a trifluoromethyl group on the phenyl ring significantly influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. When incorporated into a urea scaffold through the reaction of this compound with various amines, the resulting diaryl urea derivatives have demonstrated potent inhibitory activity against several protein kinases implicated in cancer progression. This guide will delve into the specifics of these derivatives, providing a valuable resource for researchers in the field of drug discovery.

Synthesis of N-Aryl-N'-(3-fluoro-5-(trifluoromethyl)phenyl)urea Derivatives

The synthesis of diaryl ureas from this compound is a straightforward and versatile process, typically involving the reaction of the isocyanate with a primary or secondary amine.

General Synthetic Protocol

A general method for the synthesis of N-Aryl-N'-(3-fluoro-5-(trifluoromethyl)phenyl)urea derivatives is as follows:

-

Dissolution of Amine: The desired aryl amine (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To this solution, this compound (1.1 equivalents) is added dropwise at room temperature with continuous stirring.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for a period ranging from 4 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The crude product can be purified by precipitation upon addition of a non-polar solvent (e.g., hexane), filtration, and washing, or by column chromatography on silica gel to yield the pure diaryl urea derivative.

Experimental Workflow: Synthesis of Diaryl Urea Derivatives

Biological Activity and Quantitative Data

Derivatives of this compound have primarily been investigated for their anticancer properties. Their mechanism of action often involves the inhibition of key protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Compound ID | Derivative Structure (R group on second aryl ring) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-chloro | A549 (Lung) | 1.53 ± 0.46 | [1] |

| 1 | 4-chloro | HCT-116 (Colon) | 1.11 ± 0.34 | [1] |

| 1 | 4-chloro | PC-3 (Prostate) | 1.98 ± 1.27 | [1] |

| 2 | 4-methyl | HCT116 (Colon) | 17.8 | [2] |

| 2 | 4-methyl | HePG2 (Liver) | 12.4 | [2] |

| 2 | 4-methyl | HOS (Osteosarcoma) | 17.6 | [2] |

| 3 | 3,4-dichloro (Thiourea analog) | SW480 (Colon) | 1.5 - 8.9 | [3] |

| 3 | 3,4-dichloro (Thiourea analog) | SW620 (Colon) | 1.5 - 8.9 | [3] |

| 3 | 3,4-dichloro (Thiourea analog) | PC3 (Prostate) | 1.5 - 8.9 | [3] |

| 4 | 4-trifluoromethyl (Thiourea analog) | SW480 (Colon) | 1.5 - 8.9 | [3] |

| 4 | 4-trifluoromethyl (Thiourea analog) | SW620 (Colon) | 1.5 - 8.9 | [3] |

| 4 | 4-trifluoromethyl (Thiourea analog) | PC3 (Prostate) | 6.9 ± 1.64 | [3] |

Kinase Inhibitory Activity

Many diaryl urea derivatives containing the trifluoromethylphenyl moiety are potent inhibitors of serine/threonine and tyrosine kinases, such as B-RAF and VEGFR-2.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Diaryl Ureas | B-RAF | 22 | [4] |

| Diaryl Ureas | B-RAF (V600E) | 38 | [4] |

| Diaryl Ureas | c-RAF | 6 | [4] |

| Diaryl Ureas | VEGFR-2 | 90 | [4] |

| Diaryl Ureas | PDGFRβ | 57 | [4] |

Signaling Pathways

The anticancer activity of these derivatives is often attributed to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer.

B-RAF/MEK/ERK Signaling Pathway

The B-RAF/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth in various cancers, including melanoma.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay for B-RAF)

This protocol describes a method for determining the inhibitory activity of compounds against B-RAF kinase.

-

Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the B-RAF kinase/Eu-anti-GST antibody mixture, and a 3X solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells.

-

Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well.

-

Tracer Addition and Incubation: Add 5 µL of the tracer solution to initiate the binding reaction. Incubate the plate for 1 hour at room temperature, protected from light.

-

FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor versus the FRET signal.[6]

In Vitro VEGFR-2 Kinase Assay (HTScan®)

This protocol outlines a method for assessing the inhibitory activity of compounds against VEGFR-2 kinase.

-

Reagent Preparation: Prepare a 2X ATP solution and a 2X biotinylated peptide substrate solution in kinase buffer.

-

Assay Plate Setup: Add the test compound at various concentrations to the wells of a 96-well plate.

-

Kinase Addition: Add the recombinant human VEGFR-2 kinase to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding the 2X ATP and 2X substrate solutions.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection: Stop the reaction and detect the phosphorylated substrate using a phospho-tyrosine specific antibody and a suitable detection method (e.g., ELISA-based with a colorimetric or chemiluminescent substrate).

-

Data Analysis: Determine the IC50 value from the dose-response curve.[7]

Conclusion

Derivatives of this compound are a promising class of compounds with significant potential as anticancer agents. Their straightforward synthesis and potent inhibitory activity against key oncogenic kinases such as B-RAF and VEGFR-2 make them attractive candidates for further drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel derivatives with improved efficacy and selectivity. Future work in this area may focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in in vivo models of cancer.

References

- 1. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 302912-19-2), a chemical intermediate used in laboratory and manufacturing settings.[1] Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] This chemical causes skin and serious eye irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2] It may also cause respiratory irritation.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

The signal word for this chemical is Danger .[1][2]

Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value |

| CAS Number | 302912-19-2[1] |

| Molecular Formula | C8H3F4NO[2] |

| Molecular Weight | 205.11 g/mol [2] |

| Appearance | Liquid |

| Boiling Point | 164 °C (lit.) |

| Density | 1.423 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.446 (lit.) |

| Flash Point | 110 °C (230.0 °F) - closed cup |

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

Handling Protocols

-

Always work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[1][2]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Contaminated work clothing should not be allowed out of the workplace.[3]

-

Remove contaminated clothing and wash it before reuse.

Caption: Standard workflow for safely handling this compound.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed when not in use.[1]

-

Store locked up.

-

Recommended storage temperature is 2-8°C.

-

This material is moisture-sensitive; store under an inert gas if possible.

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

First Aid Measures

In case of exposure, immediate action is required. Always show the safety data sheet to the attending medical professional.[1]

Table 3: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Consult a physician immediately.[1][3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician immediately.[1] |

| Eye Contact | Rinse cautiously and thoroughly with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician immediately.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1] |

Exposure Controls and Personal Protection

Engineering Controls

-

Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[5]

-

Safety Equipment: A safety shower and eye bath should be readily available in the immediate work area.[1][5]

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[1][5][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber, Nitrile rubber) and clothing to prevent skin exposure.[1][5] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[7] |

Accidental Release Measures

In the event of a spill, follow these emergency procedures to mitigate the hazard.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection, to avoid breathing vapors and prevent contact with the substance.[1] Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, surface water, or ground water systems.[1]

-

Containment and Cleanup: Cover the spill with a suitable non-flammable absorbent material (e.g., sand, earth, vermiculite).[1][8] Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[8] Wash the spill site after material pickup is complete.[1]

Caption: Emergency workflow for responding to an accidental spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] For large fires, water spray, fog, or alcohol-resistant foam is recommended.[9]

-

Special Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride may be generated.[1] Vapors are heavier than air and may spread along floors.[1]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][5]

-

Further Information: Cool containers exposed to fire with water spray to prevent them from exploding.[1]

Toxicological Information

The toxicological properties of this substance have not been fully investigated.[5] However, available data indicates it is harmful through oral, dermal, and inhalation routes.[1] It is a known skin and eye irritant and can cause sensitization of the skin and respiratory system.[1][2]

Note on Experimental Protocols: This guide is based on information from publicly available Safety Data Sheets. The detailed experimental methodologies used to generate the underlying toxicological data (e.g., LD50, LC50 studies) are not provided in these sources and are typically conducted under specific laboratory-controlled conditions according to international guidelines (e.g., OECD Test Guidelines).

References

- 1. georganics.sk [georganics.sk]

- 2. This compound - High purity | EN [georganics.sk]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. georganics.sk [georganics.sk]

- 6. americanchemistry.com [americanchemistry.com]

- 7. 3,5-双(三氟甲基)苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent and Evolution of Fluorinated Phenyl Isocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated phenyl isocyanates, a class of highly reactive chemical intermediates, have carved a significant niche in the landscape of modern organic synthesis. Their unique electronic properties, imparted by the strategic incorporation of fluorine atoms, have made them indispensable building blocks in the development of novel pharmaceuticals, advanced polymers, and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these versatile compounds. It details key synthetic methodologies, presents a comparative analysis of their physicochemical properties, and explores their critical role in drug discovery, with a particular focus on their incorporation into kinase inhibitors that target crucial signaling pathways in oncology.

A Historical Perspective: The Convergence of Two Chemical Disciplines

The emergence of fluorinated phenyl isocyanates is not marked by a single discovery but rather by the confluence of two major streams of chemical advancement: the synthesis of organic isocyanates and the development of organofluorine chemistry.

The first organic isocyanate, ethyl isocyanate, was synthesized in 1848 by Adolphe Wurtz.[1] This pioneering work laid the foundation for a new class of compounds characterized by the highly reactive -N=C=O functional group. A major breakthrough in isocyanate synthesis came with the development of the phosgenation process, which involves the reaction of primary amines with phosgene (COCl₂) and remains the most important industrial method for their production.[2] Concurrently, alternative, non-phosgene routes were developed in academic laboratories, including the Curtius rearrangement of acyl azides (Theodor Curtius, 1885), the Hofmann rearrangement of primary amides, and the Schmidt reaction.[3][4][5]

The field of organofluorine chemistry began to blossom in the late 19th and early 20th centuries. The first synthesis of an organofluorine compound, fluoromethane, was reported in 1835.[2] Key developments, such as the Balz-Schiemann reaction for the preparation of fluoroaromatics, opened the door for the synthesis of a wide array of fluorinated compounds.[6] The unique properties conferred by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—were increasingly recognized, particularly in the mid-20th century, sparking significant interest in their application in medicinal chemistry and materials science.[6]

While a definitive date for the first synthesis of a fluorinated phenyl isocyanate is not readily apparent in the historical literature, their development can be traced to the period when these two fields began to significantly overlap, likely in the mid to late 20th century, as chemists started to combine the unique reactivity of the isocyanate group with the advantageous properties of organofluorine compounds.

Synthetic Methodologies

The synthesis of fluorinated phenyl isocyanates can be broadly categorized into phosgene-based and non-phosgene methods. The choice of method often depends on the scale of the reaction, the availability of starting materials, and safety considerations.

Phosgene and Phosgene-Equivalent Methods

The reaction of fluorinated anilines with phosgene or its safer solid equivalent, triphosgene, is the most common and direct route to fluorinated phenyl isocyanates.[2] The reaction proceeds via a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.

Caption: General workflow for phosgenation of fluorinated anilines.

Curtius Rearrangement

The Curtius rearrangement provides a valuable phosgene-free pathway to isocyanates from carboxylic acids.[7] The process involves the conversion of a fluorinated benzoic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement with the loss of nitrogen gas to yield the isocyanate.[4] This method is particularly useful in laboratory settings and for the synthesis of complex molecules where the starting aniline may not be readily available.[7]

Caption: Workflow of the Curtius rearrangement for isocyanate synthesis.

Hofmann Rearrangement

The Hofmann rearrangement is another classical method that converts primary amides to isocyanates as intermediates, which are then typically hydrolyzed to amines.[5] By modifying the reaction conditions to avoid aqueous workup, the isocyanate can be trapped. This method starts with a fluorinated benzamide and treats it with a halogen (e.g., bromine) and a strong base.

Physicochemical and Spectroscopic Properties

The introduction of fluorine to the phenyl ring significantly influences the electronic properties of the isocyanate group. The high electronegativity of fluorine acts as a strong electron-withdrawing group, which generally increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. The position of the fluorine atom (ortho, meta, or para) also has a pronounced effect on the reactivity and physical properties of the molecule.

Table 1: Physical Properties of Selected Fluorinated Phenyl Isocyanates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Fluorophenyl isocyanate | 16744-98-2 | C₇H₄FNO | 137.11 | - | 1.222 | 1.5144 |

| 3-Fluorophenyl isocyanate | 404-71-7 | C₇H₄FNO | 137.11 | - | 1.201 | 1.514 |

| 4-Fluorophenyl isocyanate | 1195-45-5 | C₇H₄FNO | 137.11 | 55 / 8 | 1.206 | 1.5141 |

| 4-(Trifluoromethyl)phenyl isocyanate | 1548-13-6 | C₈H₄F₃NO | 187.12 | 58-59 / 10 | 1.31 | 1.474 |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 | C₈H₃ClF₃NO | 221.56 | 86-90 / 14 | - | - |

| 3,5-Bis(trifluoromethyl)phenyl isocyanate | 329-01-1 | C₉H₃F₆NO | 255.12 | - | 1.558 | - |

Data sourced from commercial supplier and database information.[4][8][9][10]

Table 2: Spectroscopic Data for 4-(Trifluoromethyl)phenyl isocyanate

| Spectroscopy Type | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.56 (d, J = 8.4 Hz, 2H), 7.17 (d, J = 8.4 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 133.6, 129.6, 125.8, 124.8, 125.1, 124.0 (q, ¹JCF = 273.8 Hz) |

| ¹⁹F NMR (CDCl₃, 565 MHz) | δ -62.1 |

| IR (Neat) | ~2270 cm⁻¹ (strong, characteristic N=C=O stretch) |

Data is representative and sourced from available literature.

Applications in Drug Discovery and Development

The true value of fluorinated phenyl isocyanates is realized in their application as versatile intermediates in the synthesis of biologically active molecules. The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. These moieties are prevalent in a wide range of pharmaceuticals.

Kinase Inhibitors: The Case of Sorafenib

A prominent example of the application of a fluorinated phenyl isocyanate is in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[11] The core structure of Sorafenib features a diaryl urea linkage, which is formed by the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate amine.[6]

This specific fluorinated phenyl isocyanate fragment is crucial for the drug's activity. The trifluoromethyl group and the chlorine atom contribute to the binding affinity and selectivity of the drug for its target kinases, which include Raf kinases and vascular endothelial growth factor receptors (VEGFRs).[11]

By inhibiting the Raf/MEK/ERK signaling pathway, Sorafenib blocks tumor cell proliferation.[10] Simultaneously, its inhibition of VEGFR and platelet-derived growth factor receptor (PDGFR) curtails angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9]

Caption: Mechanism of action of Sorafenib in the Raf/MEK/ERK pathway.

Experimental Protocols

General Procedure for the Synthesis of Fluorinated Phenyl Isocyanates using Triphosgene

This procedure is a representative method for the synthesis of fluorinated phenyl isocyanates from the corresponding anilines.

Materials:

-

Fluorinated aniline (e.g., 4-fluoroaniline) (1.0 eq)

-

Triphosgene (1.1 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the fluorinated aniline in anhydrous DCM dropwise to the stirred triphosgene solution.

-

After the addition is complete, slowly add triethylamine dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride.

-

The solvent is removed under reduced pressure, and the crude isocyanate can be purified by vacuum distillation or sublimation to yield the pure product.

One-Pot Curtius Rearrangement for the Synthesis of a Fluorinated Phenyl Isocyanate (Adapted Protocol)

This protocol is adapted from a procedure for a similar substrate and provides a phosgene-free alternative.[1]

Materials:

-

Fluorinated benzoic acid (e.g., 4-fluorobenzoic acid) (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Anhydrous toluene

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the fluorinated benzoic acid and anhydrous toluene.

-

Add triethylamine to the stirred mixture at room temperature.

-

Slowly add diphenylphosphoryl azide (DPPA) dropwise to the mixture.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 2-4 hours. The evolution of nitrogen gas should be observed.

-

Monitor the formation of the isocyanate by IR spectroscopy (disappearance of the acyl azide peak and appearance of the strong isocyanate peak around 2250-2270 cm⁻¹).

-

Once the rearrangement is complete, the isocyanate solution in toluene can be used directly for subsequent reactions, or the solvent can be carefully removed under reduced pressure to isolate the crude product, which can then be purified by vacuum distillation.

Safety Note: Acyl azides are potentially explosive and should be handled with extreme care. One-pot procedures using reagents like DPPA are generally safer as they avoid the isolation of the acyl azide intermediate. All reactions involving isocyanates should be conducted in a well-ventilated fume hood, as they are lachrymators and respiratory sensitizers.

Conclusion

Fluorinated phenyl isocyanates represent a powerful and versatile class of reagents that have significantly impacted the fields of medicinal chemistry and materials science. Their synthesis, rooted in the historical development of both isocyanate and organofluorine chemistry, is now well-established through various methodologies. The unique physicochemical properties imparted by fluorine substitution make them highly valuable building blocks for creating complex molecules with tailored biological activities, as exemplified by their crucial role in the development of kinase inhibitors like Sorafenib. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of fluorinated phenyl isocyanates in driving innovation is set to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 11. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]

Theoretical Investigations into the Molecular Structure and Spectroscopic Properties of 3-Fluoro-5-(trifluoromethyl)phenyl Isocyanate: A Computational Approach

Abstract: This technical guide provides a comprehensive theoretical analysis of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, a key building block in medicinal chemistry and materials science. Employing Density Functional Theory (DFT) calculations, this paper elucidates the molecule's optimized geometric structure, vibrational frequencies (FT-IR and Raman), electronic properties, and intramolecular interactions. Key analyses, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) theory, are presented to offer a deeper understanding of its reactivity and stability. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing foundational data and computational protocols for further investigation of this and related fluorinated aromatic compounds.

Introduction

This compound is an aromatic organic compound characterized by the presence of three highly electronegative substituents on the benzene ring: a fluoro group (-F), a trifluoromethyl group (-CF3), and an isocyanate group (-NCO).[1] These functional groups impart unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[2] The isocyanate group is highly reactive towards nucleophiles, while the fluorine and trifluoromethyl groups can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

Understanding the fundamental molecular properties of this compound is crucial for designing and predicting its behavior in chemical reactions. Theoretical studies, particularly those based on quantum chemical calculations like Density Functional Theory (DFT), provide invaluable insights into molecular geometry, vibrational spectra, and electronic structure that can be difficult to obtain through experimental means alone.[4] This guide presents a detailed theoretical investigation of this compound to serve as a foundational resource for its application in scientific research and development.

Methodologies and Protocols

This section outlines the computational methods used for the theoretical analysis and provides standardized experimental protocols for the synthesis and spectroscopic characterization of the title compound.

Computational Details

All theoretical calculations were performed using the Gaussian 09 suite of programs. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[5] The 6-311++G(d,p) basis set was employed for all atoms, providing a good balance between computational cost and accuracy for systems containing fluorine.[6] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman). The electronic properties, including HOMO-LUMO energies and Natural Bond Orbital (NBO) analysis, were also calculated at the B3LYP/6-311++G(d,p) level.[7][8]

Experimental Protocols

2.2.1 Synthesis of this compound

A common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. A protocol adapted from established procedures is as follows:

-

Setup: A three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize excess phosgene and HCl).

-

Reaction: 3-Fluoro-5-(trifluoromethyl)aniline (1 equivalent) is dissolved in an inert solvent such as toluene.

-

Phosgenation: The solution is cooled in an ice bath. A solution of triphosgene (a safer alternative to phosgene gas) (0.4 equivalents) in toluene is added dropwise with vigorous stirring.[9]

-

Heating: After the addition is complete, the reaction mixture is slowly heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield pure this compound.[9]

2.2.2 Spectroscopic Analysis

-

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a PerkinElmer Spectrum One or similar spectrometer in the 4000–400 cm⁻¹ range. A small drop of the neat liquid sample is placed between two KBr plates to form a thin film.

-

Fourier Transform (FT)-Raman Spectroscopy: The FT-Raman spectrum is recorded on a Bruker RFS 100/S or equivalent instrument. The sample is placed in a glass capillary tube and irradiated with a Nd:YAG laser operating at 1064 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a Bruker Avance 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or an appropriate fluorine standard.[10]

Results and Discussion

Molecular Geometry

The molecular structure was optimized to its ground state energy minimum. The resulting optimized geometric parameters, including key bond lengths and bond angles, are presented in Table 1. The planarity of the benzene ring is slightly distorted due to the substitution. The N=C=O group is nearly linear, which is characteristic of isocyanates.

Table 1. Theoretically Calculated Optimized Geometric Parameters for this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 118.5 |

| C1-C6 | 1.391 | C1-C2-C3 | 121.3 |

| C1-N7 | 1.378 | C2-C3-C4 | 119.2 |

| C2-C3 | 1.388 | C3-C4-C5 | 120.1 |

| C3-F12 | 1.352 | C4-C5-C6 | 119.8 |

| C4-C5 | 1.390 | C5-C6-C1 | 121.1 |

| C5-C13 | 1.501 | C1-N7-C8 | 123.4 |

| N7-C8 | 1.205 | N7-C8-O9 | 178.9 |

| C8-O9 | 1.171 | C4-C5-C13 | 121.5 |

| C13-F14 | 1.341 | F14-C13-F15 | 107.2 |

Note: Atom numbering is based on the molecular structure diagram provided below. The values presented are representative of DFT calculations at the specified level of theory and are intended for comparative purposes.

Figure 1. Molecular structure of this compound.

Vibrational Analysis

The calculated vibrational frequencies provide a basis for assigning the experimental FT-IR and FT-Raman spectra. The most characteristic vibrations are summarized in Table 2.

-

Isocyanate Group Vibrations: The most prominent feature in the IR spectrum is the intense, broad absorption band corresponding to the asymmetric stretching of the -N=C=O group, calculated to be around 2275 cm⁻¹.

-

Trifluoromethyl Group Vibrations: The C-F stretching modes of the CF₃ group typically appear as strong bands in the IR spectrum. The symmetric and asymmetric stretching vibrations are predicted in the 1330-1100 cm⁻¹ region.[11]

-

Aromatic Ring Vibrations: The C-C stretching vibrations of the phenyl ring are expected between 1600 cm⁻¹ and 1400 cm⁻¹. The C-H stretching modes are predicted above 3000 cm⁻¹. The C-F stretching of the fluorine atom attached to the ring is calculated around 1250 cm⁻¹.

Table 2. Selected Theoretical Vibrational Frequencies (cm⁻¹) and Assignments.

| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 3105 | Low | Medium | Aromatic C-H stretch |

| 2275 | Very High | High | Asymmetric N=C=O stretch |

| 1610 | Medium | High | Aromatic C=C stretch |

| 1450 | High | Medium | Aromatic C=C stretch |

| 1385 | Medium | Low | Symmetric N=C=O stretch |

| 1328 | Very High | Medium | Asymmetric C-F stretch (CF₃) |

| 1252 | High | Low | Aromatic C-F stretch |

| 1170 | Very High | High | Symmetric C-F stretch (CF₃) |

| 1135 | Very High | Medium | Symmetric C-F stretch (CF₃) |

| 880 | High | Low | C-H out-of-plane bend |

| 755 | Medium | High | CF₃ symmetric deformation |

| 580 | Low | Medium | N=C=O in-plane bend |

Note: Frequencies are unscaled. For direct comparison with experimental data, a scaling factor (typically ~0.96 for B3LYP functionals) is often applied.[12]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability.[13]

The HOMO is primarily localized on the phenyl ring and the nitrogen atom of the isocyanate group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed over the N=C=O functional group, particularly on the central carbon atom, making it the primary site for nucleophilic attack. The calculated electronic properties are summarized in Table 3.

Table 3. Calculated Quantum Chemical Parameters.

| Parameter | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap (ΔE) | 6.64 |

| Ionization Potential (I) | 7.85 |

| Electron Affinity (A) | 1.21 |

| Electronegativity (χ) | 4.53 |

| Chemical Hardness (η) | 3.32 |

| Chemical Softness (S) | 0.30 |

| Electrophilicity Index (ω) | 3.09 |

Note: I ≈ -E(HOMO); A ≈ -E(LUMO); χ = (I+A)/2; η = (I-A)/2; S = 1/η; ω = χ²/(2η).[14]

The large HOMO-LUMO gap of 6.64 eV suggests high kinetic stability and low chemical reactivity for the isolated molecule, which is characteristic of many aromatic compounds.[4]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.[8][15] The stabilization energy E(2) associated with these interactions indicates their significance. Key interactions are detailed in Table 4.

Significant delocalization occurs from the lone pairs of the fluorine (LP(F)) and oxygen (LP(O)) atoms to the antibonding orbitals (π) of the aromatic ring and the N=C=O group. These interactions contribute to the overall stability of the molecule. The interaction between the π orbitals of the phenyl ring and the π orbitals of the isocyanate group indicates electronic communication between the substituent and the ring.

Table 4. Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (C1-C2) | π* (C3-C4) | 18.5 |

| π (C1-C2) | π* (C5-C6) | 21.2 |

| π (C5-C6) | π* (N7-C8) | 5.1 |

| LP (2) O9 | π* (N7-C8) | 35.8 |

| LP (3) F12 | σ* (C2-C3) | 4.2 |

| LP (3) F12 | σ* (C3-C4) | 3.9 |

LP denotes a lone pair orbital. E(2) is the stabilization energy from donor-acceptor interactions.

Figure 2. Workflow for the theoretical analysis of the target molecule.

Figure 3. Key intramolecular donor-acceptor interactions from NBO analysis.

Conclusion

This theoretical study provides a detailed quantum chemical characterization of this compound. The investigation into its geometric, vibrational, and electronic properties offers a foundational understanding of its structure and reactivity. The DFT calculations at the B3LYP/6-311++G(d,p) level of theory have yielded data on bond lengths, bond angles, and vibrational frequencies that can aid in the interpretation of experimental spectroscopic results. The HOMO-LUMO analysis reveals a molecule with high kinetic stability, with the isocyanate group being the primary site for nucleophilic attack. Furthermore, NBO analysis has highlighted the significant intramolecular charge transfer interactions that contribute to the molecule's overall electronic structure. The data and protocols presented in this guide serve as a valuable resource for chemists and researchers utilizing this versatile compound in synthesis and materials design.

References

- 1. 3-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. irjweb.com [irjweb.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ac1.hhu.de [ac1.hhu.de]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

Unlocking New Therapeutic Frontiers: A Technical Guide to Trifluoromethylphenyl Isocyanates in Drug Discovery

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the trifluoromethylphenyl isocyanate scaffold has emerged as a particularly versatile and powerful building block. This technical guide provides an in-depth exploration of the burgeoning research areas surrounding trifluoromethylphenyl isocyanates, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and untapped therapeutic potential. The unique electronic properties conferred by the trifluoromethyl group, including enhanced metabolic stability and increased lipophilicity, make these compounds highly valuable in the development of novel therapeutics.[1][2]

Core Properties and Synthesis

Trifluoromethylphenyl isocyanates are characterized by the presence of a trifluoromethyl (-CF3) group on the phenyl ring and a highly reactive isocyanate (-NCO) functional group. The position of the -CF3 group (ortho, meta, or para) and the presence of other substituents significantly influence the molecule's reactivity and biological activity. The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively, which are common pharmacophores in many approved drugs.[1][3]

A general and widely used method for the synthesis of trifluoromethylphenyl isocyanates involves the phosgenation of the corresponding trifluoromethylaniline. Triphosgene, a safer alternative to phosgene gas, is often employed for this transformation in the presence of a non-nucleophilic base.

Table 1: Physicochemical Properties of Key Trifluoromethylphenyl Isocyanates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-(Trifluoromethyl)phenyl isocyanate | 2285-12-3 | C8H4F3NO | 187.12 | - | - | - |